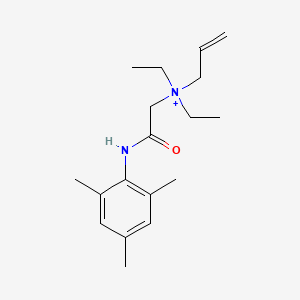
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is a quaternary ammonium compound with a complex structure that includes an allyl group, diethyl groups, and a 2,4,6-trimethylphenyl carbamoyl moiety. Quaternary ammonium compounds are known for their cationic nature and unique physicochemical properties, making them valuable in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Sodium hydroxide, potassium tert-butoxide; usually carried out in polar aprotic solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted ammonium compounds .
Applications De Recherche Scientifique
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its cationic nature, which allows it to interact with negatively charged cell membranes.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Mécanisme D'action
The mechanism of action of ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- involves its interaction with negatively charged surfaces, such as microbial cell membranes. The cationic nature of the compound allows it to bind to these surfaces, leading to the disruption of membrane integrity and subsequent cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium: A simpler quaternary ammonium compound with four ethyl groups.
Benzalkonium chloride: A well-known quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used in various industrial and laboratory applications.
Uniqueness
Ammonium, allyldiethyl(((2,4,6-trimethylphenyl)carbamoyl)methyl)- is unique due to its specific structural features, including the presence of an allyl group and a 2,4,6-trimethylphenyl carbamoyl moiety. These structural elements confer distinct physicochemical properties and reactivity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
84213-91-2 |
|---|---|
Formule moléculaire |
C18H29N2O+ |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-prop-2-enylazanium |
InChI |
InChI=1S/C18H28N2O/c1-7-10-20(8-2,9-3)13-17(21)19-18-15(5)11-14(4)12-16(18)6/h7,11-12H,1,8-10,13H2,2-6H3/p+1 |
Clé InChI |
OYAIYZSRUKCRIR-UHFFFAOYSA-O |
SMILES canonique |
CC[N+](CC)(CC=C)CC(=O)NC1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
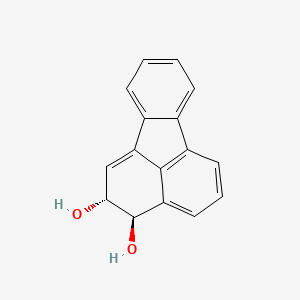
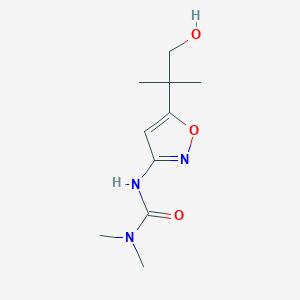
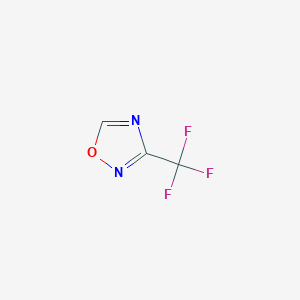
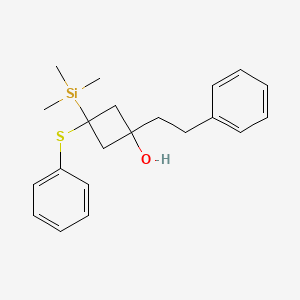
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
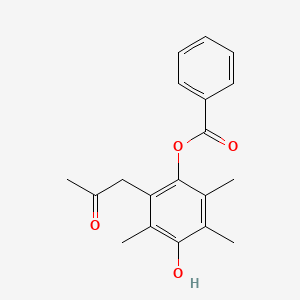
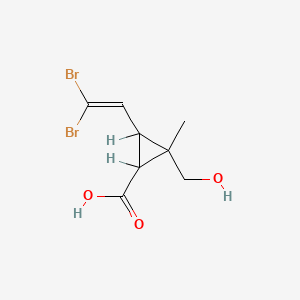
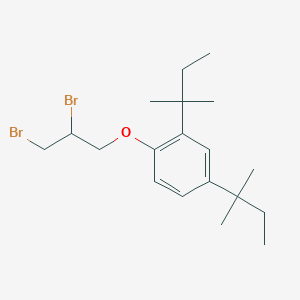

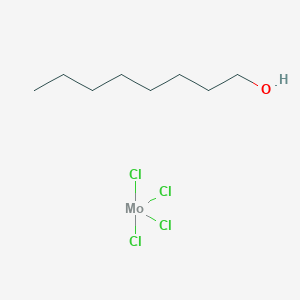
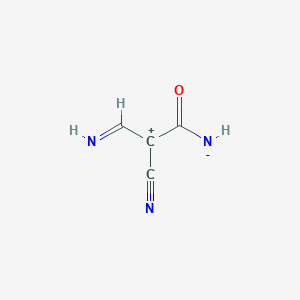
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
